4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
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Overview
Description
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a complex organic compound with a unique structure that combines a benzaldehyde moiety with a hydroxy and methoxy substituted isoquinoline. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-1-methoxyisoquinoline with benzaldehyde under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to manage the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but may include acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid.
Reduction: Formation of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
- 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid
- 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol
Uniqueness
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and its role as a therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features an isoquinoline moiety, which is known for various pharmacological properties. The presence of hydroxyl and methoxy groups on the isoquinoline ring enhances its reactivity and biological interactions.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, research has shown that related compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition occurs in a dose-dependent manner, suggesting that these compounds could be effective in managing inflammatory responses.
Mechanisms of Action:
- Inhibition of iNOS and COX-2: These compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways.
- NF-κB Pathway Modulation: They also inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are pivotal in regulating inflammatory gene expression .
Pharmacological Efficacy
The efficacy of this compound has been evaluated in various animal models:
- Colitis Models: In murine models of colitis induced by dextran sulfate sodium (DSS), administration of related isoquinoline compounds resulted in reduced disease severity, maintained body weight, and preserved colon length compared to control groups. These findings suggest a protective effect against colonic inflammation .
- Bone Marrow Transplantation Recovery: In studies assessing recovery post-bone marrow transplantation, compounds similar to this compound facilitated faster neutrophil recovery, indicating potential applications in hematologic recovery following cytotoxic treatments .
Data Summary
Biological Activity | Model/Method | Outcome |
---|---|---|
Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Significant reduction in NO and PGE2 production |
Colitis | DSS-induced murine model | Reduced disease severity, maintained body weight |
Bone marrow recovery | Murine model post-transplant | Accelerated neutrophil recovery |
Case Studies
A notable case study involved the assessment of a related compound's impact on aged muscle mass recovery. The study demonstrated that treatment with isoquinoline derivatives led to rejuvenation of muscle strength and mass, showcasing their potential beyond anti-inflammatory applications .
Properties
CAS No. |
651030-49-8 |
---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-21-17-13-3-2-4-15(20)16(13)14(9-18-17)12-7-5-11(10-19)6-8-12/h2-10,20H,1H3 |
InChI Key |
AHMXVVWLXSXKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.